molecular formula C12H19NO2 B5242856 (3-methoxy-4-propoxybenzyl)methylamine

(3-methoxy-4-propoxybenzyl)methylamine

Cat. No.: B5242856
M. Wt: 209.28 g/mol
InChI Key: NGQKYHGXKAACGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-4-propoxybenzyl)methylamine is a substituted benzylamine derivative characterized by a benzyl backbone modified with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions, respectively, and a methylamine (-CH₂NH₂) group attached to the benzyl carbon. The methoxy and propoxy substituents influence its electronic properties, solubility, and reactivity, making it a candidate for drug design or catalysis .

Properties

IUPAC Name

1-(3-methoxy-4-propoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-7-15-11-6-5-10(9-13-2)8-12(11)14-3/h5-6,8,13H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQKYHGXKAACGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituted benzylamines vary significantly based on the type and position of alkoxy groups and additional functional groups. Below is a comparative analysis of (3-methoxy-4-propoxybenzyl)methylamine with related compounds from the literature:

Compound Substituents Molecular Formula Key Properties References
(3-Methoxy-4-propoxybenzyl)methylamine 3-OCH₃, 4-OCH₂CH₂CH₃, -CH₂NH₂ C₁₂H₁₉NO₂ Moderate lipophilicity (propoxy chain); potential for hydrogen bonding via NH₂. Inferred
[3-Methoxy-4-(2-methylpropoxy)benzyl]propylamine 3-OCH₃, 4-OCH(CH₂CH₃)₂, -CH₂NHCH₂CH₂CH₃ C₁₅H₂₅NO₂ Higher lipophilicity (branched alkoxy); reduced solubility in polar solvents.
N-[3-Methoxy-4-(allyloxy)benzyl]-3-morpholinylpropan-1-amine 3-OCH₃, 4-OCH₂CH=CH₂, morpholine moiety C₁₈H₂₈N₂O₂ Enhanced solubility (allyloxy and morpholine groups); potential for π-π stacking.
N-{3-Methoxy-4-[(3-methyloxadiazolyl)methoxy]benzyl}-3-morpholinylpropan-1-amine 3-OCH₃, 4-OCH₂(oxadiazole), morpholine C₂₀H₂₈N₄O₃ Increased rigidity (oxadiazole); improved thermal stability.

Key Observations :

  • Alkoxy Chain Length and Branching : The propoxy group in the target compound offers intermediate lipophilicity compared to shorter (methoxy) or branched (2-methylpropoxy) chains. Branched alkoxy groups (e.g., 2-methylpropoxy) reduce aqueous solubility but enhance membrane permeability .
  • Functional Group Impact : Morpholine and oxadiazole substituents (as in ) introduce hydrogen-bond acceptors and rigid planar structures, which are advantageous in receptor binding or material stability.
Electronic and Computational Comparisons

Theoretical studies on related compounds (e.g., triazolone derivatives) using methods like B3LYP/6-31G(d,p) and HF/6-311G(d,p) highlight the role of substituents in modulating Mulliken charges and frontier molecular orbitals (FMOs). For example:

  • Methoxy Groups : Electron-donating methoxy groups increase electron density on the aromatic ring, stabilizing cationic intermediates in reactions .
  • Propoxy vs. Allyloxy : Allyloxy groups (as in ) introduce conjugation via the double bond, altering FMO energy levels and reactivity compared to saturated propoxy chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.